Pomalidomide-d4
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Overview
Description
Pomalidomide-d4 is a deuterated form of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is structurally similar to pomalidomide but contains deuterium atoms, which can provide insights into the drug’s pharmacokinetics and metabolism. This compound is valuable in scientific research for understanding the behavior of pomalidomide in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-d4 involves the incorporation of deuterium atoms into the pomalidomide molecule. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow synthesis has been explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions involve replacing hydrogen atoms with deuterium atoms to form this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Deuterating agents: Such as deuterium oxide (D2O) or deuterated solvents.
Major Products
The major products formed from these reactions include various deuterated derivatives of pomalidomide, which are used for further research and development .
Scientific Research Applications
Pomalidomide-d4 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of pomalidomide.
Biology: Helps in understanding the metabolic pathways and biological interactions of pomalidomide.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of new therapeutic agents and drug formulations.
Mechanism of Action
Pomalidomide-d4 exerts its effects through several mechanisms:
Immunomodulatory Activity: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Molecular Targets: Binds to cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A more potent analogue of thalidomide with similar immunomodulatory effects.
Pomalidomide: The non-deuterated form of pomalidomide-d4, used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
CAS No. |
1416575-78-4 |
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Molecular Formula |
C₁₃H₇D₄N₃O₄ |
Molecular Weight |
277.27 |
Synonyms |
4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4; 4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione-d4; Actimid-d4; CC 4047-d4; IMiD 3-d4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.